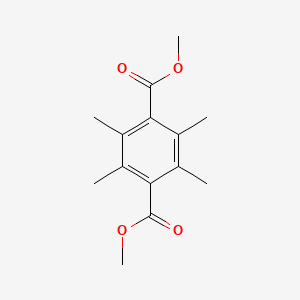

Dimethyl 2,3,5,6-tetramethylterephthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

DTMT can be synthesized via several methods, including the esterification of terephthalic acid with methanol in the presence of a catalyst and the reaction of 2,3,5,6-tetramethylhydroquinone with dimethyl carbonate in the presence of a base.Molecular Structure Analysis

The molecular structure of DTMT is represented by the formula C14H18O4 . The InChI code for this compound is 1S/C14H18O4/c1-7-8(2)12(14(16)18-6)10(4)9(3)11(7)13(15)17-5/h1-6H3 .Aplicaciones Científicas De Investigación

Electrocatalytic Hydrogen Evolution

Dimethyl 2,3,5,6-tetramethylterephthalate has been utilized in the synthesis of cyclic polyoxothiomolybdates, which are instrumental in electrocatalytic hydrogen evolution reactions. These compounds, including Mo12DMT and Mo12DFMT, have shown the capability to promote the reduction of protons into hydrogen in aqueous mediums. The influence of the embedded ligand, such as this compound, has been highlighted, aiding in proposing a mechanism for hydrogen evolution reaction catalyzed by these clusters (Hijazi et al., 2013).

Color Polymorphism in Solid-State

Research on the polymorphism of dimethyl compounds like dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate has provided insights into the diverse solid-state packing and color variations in these compounds. Investigations have explored the structural differences and the influence of intermolecular interactions on electron distribution, which can be relevant to the understanding of this compound as well (Peeters et al., 2001).

Synthesis of Polycyclic Sulfur-containing Compounds

This compound serves as an important intermediate in synthesizing various sulfur-containing polycyclic compounds. Its applications extend to the generation of macrobicyclic Fe sequestering agents and enterobactin analogues, highlighting its versatility in complex organic syntheses (Huang & Liang, 2007).

Transesterification Catalysis

This compound has been studied in the context of transesterification reactions. For instance, the kinetics of transesterification of dimethyl terephthalate with 1,4-butanediol, catalyzed by tetrabutyl titanate, have been investigated, indicating its potential as a reactant in catalytic processes (Hsu & Choi, 1986).

Environmental Impact Reduction

This compound's derivatives have been examined for their environmental impact. For example, the potential of esterase DmtH in transforming dimethyl terephthalate, a widely used ingredient in plastic manufacturing, to less toxic mono-methyl terephthalate, highlights its role in reducing the environmental burden of industrial compounds (Cheng et al., 2020).

Propiedades

IUPAC Name |

dimethyl 2,3,5,6-tetramethylbenzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-7-8(2)12(14(16)18-6)10(4)9(3)11(7)13(15)17-5/h1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTLSBBIBVBSII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C(=O)OC)C)C)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2749843.png)

![7-Fluoro-3-({1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2749844.png)

![N'-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2749845.png)

![(Z)-4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2749847.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2749849.png)

![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2749854.png)

![5-(benzo[d][1,3]dioxol-5-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749855.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2749856.png)

![methyl 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2749858.png)

![N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2749859.png)